8-Chlorochroman-4-carboxylic acid
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Overview
Description
8-Chlorochroman-4-carboxylic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a derivative of chroman, a bicyclic organic compound, and features a chlorine atom at the 8th position and a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chlorochroman-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 8-chlorochroman-4-carboxaldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium . Another method involves the hydrolysis of 8-chlorochroman-4-carbonitrile under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chlorochroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to this compound derivatives using strong oxidizing agents.
Substitution: Halogenation or nitration reactions to introduce different functional groups at specific positions on the chroman ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 8-Chlorochroman-4-carboxaldehyde, 8-chlorochroman-4-methanol.
Substitution: Halogenated or nitrated chroman derivatives.
Scientific Research Applications
8-Chlorochroman-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-chlorochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways and exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8-Chlorochroman-4-carboxylic acid can be compared with other similar compounds, such as:
5-Amino-6-chlorochroman-8-carboxylic acid: A key intermediate for several potent 5-HT4 receptor agonists.
8-Chlorochroman-4-carboxaldehyde: A precursor in the synthesis of this compound.
8-Chlorochroman-4-carbonitrile: Another precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-2-6-7(10(12)13)4-5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |
InChI Key |
ORMKCJSFVWUDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C=CC=C2Cl |
Origin of Product |
United States |
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